N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide - 477493-25-7

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Catalog Number: EVT-2967585
CAS Number: 477493-25-7
Molecular Formula: C18H12N4O3S
Molecular Weight: 364.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone (6a)

    Compound Description: This compound is a potent and selective antagonist of the NMDA receptor, specifically targeting the NR2B subunit. It demonstrated significant activity in a formalin-induced hyperalgesia model in mice, exhibiting comparable efficacy to besonprodil after oral administration []. Researchers explored its structure-activity relationship (SAR) and attempted to optimize its ADME properties [].

    Relevance: While (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone (6a) differs significantly in its overall structure from N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide, it shares a key structural element: the presence of a carboxamide group. This shared functional group suggests potential similarities in their chemical reactivity and potential interactions with biological targets. Additionally, both compounds are part of larger research efforts focused on identifying and developing novel therapeutic agents with improved pharmacological profiles [].

    Compound Description: Similar to compound 6a, this molecule also acts as a potent and selective antagonist of the NR2B subunit of the NMDA receptor. It exhibits notable in vivo activity, demonstrating efficacy in a formalin-induced hyperalgesia model in mice comparable to besonprodil after oral administration [].

    Relevance: This compound exhibits a closer structural relationship to N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide. Both compounds share a core benzimidazole moiety directly linked to a carboxamide group. This shared structural motif suggests a potential for overlapping pharmacological activity and supports the idea that modifications within this core structure could lead to compounds with varying selectivity and potency profiles for specific biological targets [].

Series of indole- and benzimidazole-2-carboxamides

    Compound Description: This refers to a collection of compounds synthesized and evaluated for their activity as NR2B subunit-selective antagonists of the NMDA receptor []. This series likely encompasses structural variations around the indole-2-carboxamide and benzimidazole-2-carboxamide scaffolds, aiming to explore the structure-activity relationship and optimize the pharmacological properties of these compounds.

    Relevance: The mention of a "series of indole- and benzimidazole-2-carboxamides" directly relates to N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide, as the target compound itself falls under the category of benzimidazole-2-carboxamides. This highlights the compound's membership within a broader class of molecules with known biological activity, specifically targeting the NMDA receptor. Investigating this series provides valuable insights into how subtle structural modifications within the benzimidazole-2-carboxamide scaffold can influence potency, selectivity, and overall pharmacological profiles [].

Properties

CAS Number

477493-25-7

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Molecular Formula

C18H12N4O3S

Molecular Weight

364.38

InChI

InChI=1S/C18H12N4O3S/c23-18(15-8-9-16(26-15)22(24)25)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)21-17/h1-10H,(H,19,23)(H,20,21)

InChI Key

WBAXCMDEPVRVCL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.